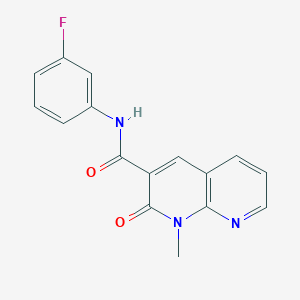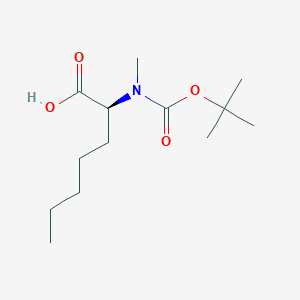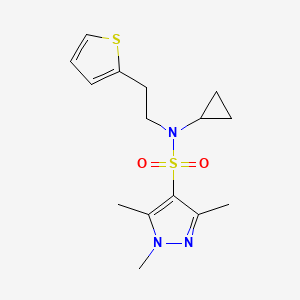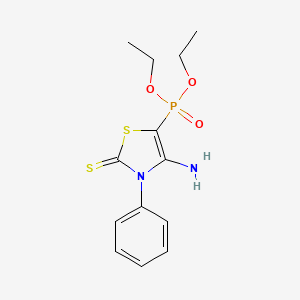![molecular formula C17H22N2O3S B2700840 N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide CAS No. 850626-80-1](/img/structure/B2700840.png)
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide” is a complex organic compound. Based on its structure, it likely contains a thiophene ring, a dimethylamino group, and a dimethoxybenzamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving carboxylic acids, amines, and thiophenes .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For instance, the amine group could participate in acid-base reactions, and the thiophene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Compounds with similar structures can exhibit a wide range of properties, including pH sensitivity and temperature responsiveness .Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Derivatives :
- A study by Ravichandiran et al. (2015) focused on synthesizing and characterizing new derivatives of a similar compound for their antibacterial properties. Their research included molecular docking and antibacterial evaluation against specific bacterial strains (Ravichandiran et al., 2015).
Investigation of Anti-Diabetic and Anti-Inflammatory Activities :
- Gopi and Dhanaraju (2018) conducted research on novel Mannich base derivatives related to the compound . They evaluated these compounds for their anti-diabetic and anti-inflammatory activities, demonstrating significant reductions in blood glucose levels and inflammation in experimental animals (Gopi & Dhanaraju, 2018).
Photodynamic Properties for Cancer Treatment :
- Detty et al. (2004) explored the photodynamic properties of similar compounds in the context of treating cancer. Their study involved synthesizing thio and seleno analogues of tetramethylrosamine, which demonstrated efficacy as photosensitizers against cancer cells in vitro (Detty et al., 2004).
Antioxidant Activity Evaluation :
- A study by Queiroz et al. (2007) involved synthesizing new derivatives of a related compound and evaluating their antioxidant properties through various methods. This research contributes to understanding the structure-activity relationships of these compounds (Queiroz et al., 2007).
Investigation as Imaging Agents for Amyloid Plaque :
- Hausner et al. (2009) synthesized novel derivatives and evaluated their potential as imaging probes for Alzheimer's Disease-related amyloid plaque. This research contributes to the development of diagnostic tools for neurodegenerative diseases (Hausner et al., 2009).
Study of Anion Sensing Properties :
- Wu et al. (2006) designed a series of compounds similar to the compound as anion sensors. This research helps in understanding the substituent effect and the anion binding constants of these sensors (Wu et al., 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)13(15-9-6-10-23-15)11-18-17(20)12-7-5-8-14(21-3)16(12)22-4/h5-10,13H,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKYCUQSLMYGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)
![2-[(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2700765.png)
![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)



![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)
![N-cyclohexyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2700777.png)
